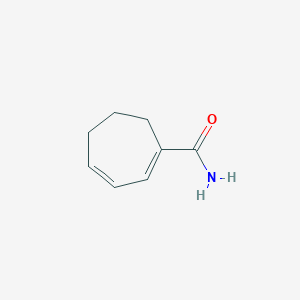
Cyclohepta-1,3-diene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cycloheptadiene-1-carboxamide is an organic compound with a seven-membered ring structure containing two double bonds and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cycloheptadiene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydration condensation of 1,3-cycloheptadiene with a carboxylic acid and an amine. This reaction can be catalyzed by tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which acts as an effective dehydrating reagent . Another method involves the copper-catalyzed oxidative cross-coupling of carboxylic acids with formamides .
Industrial Production Methods
Industrial production of 1,3-cycloheptadiene-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cycloheptadiene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Cycloheptadiene-1-carboxamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-cycloheptadiene-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cycloheptadiene: A related compound with a similar ring structure but lacking the carboxamide group.
Cycloheptatriene: Another seven-membered ring compound with three double bonds, known for its aromatic properties.
Cyclohexadiene: A six-membered ring compound with two double bonds, often used in Diels-Alder reactions.
Uniqueness
1,3-Cycloheptadiene-1-carboxamide is unique due to the presence of both the cycloheptadiene ring and the carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63838-55-1 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H2,9,10) |
Clé InChI |
UKPMLDLJBQOXTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC=C(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
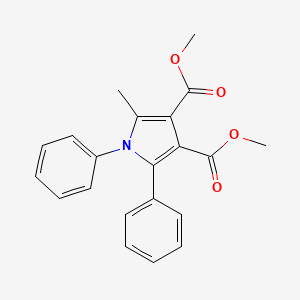
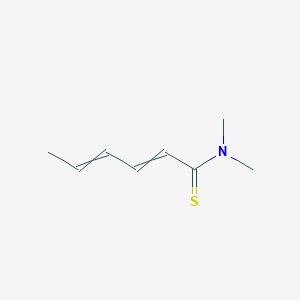
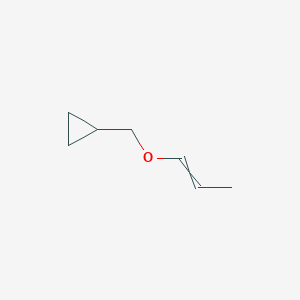
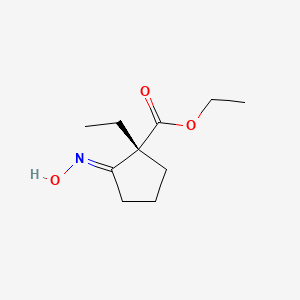
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
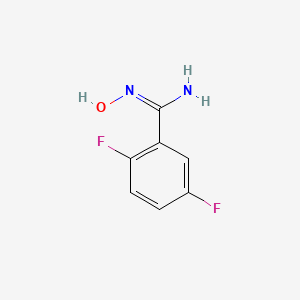
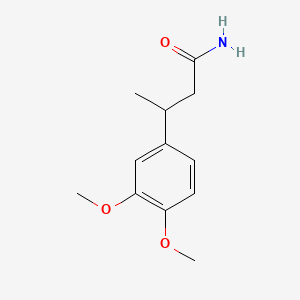
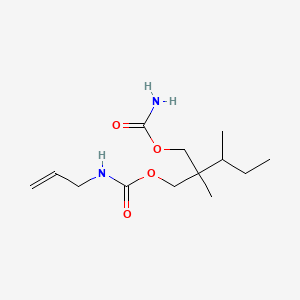
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
